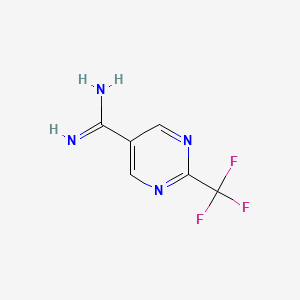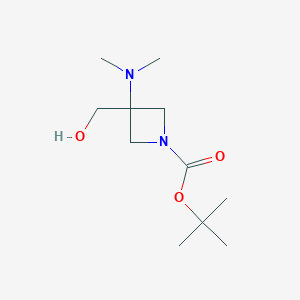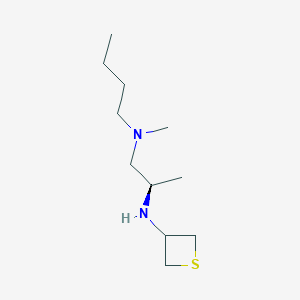![molecular formula C40H56F2S6Sn2 B13014381 [4,8-bis[5-(2-ethylhexylsulfanyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B13014381.png)
[4,8-bis[5-(2-ethylhexylsulfanyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4,8-bis[5-(2-ethylhexylsulfanyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane is a complex organometallic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thieno2,3-fbenzothiol core with multiple functional groups, including ethylhexylsulfanyl, fluorothiophenyl, and trimethylstannyl groups, which contribute to its distinctive chemical behavior.
Méthodes De Préparation
The synthesis of [4,8-bis[5-(2-ethylhexylsulfanyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane involves several steps, typically starting with the preparation of the thieno2,3-fbenzothiol core. This core is then functionalized with ethylhexylsulfanyl and fluorothiophenyl groups through a series of substitution reactions.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The fluorothiophenyl groups can be reduced under specific conditions, often using reducing agents like lithium aluminum hydride.
Substitution: The trimethylstannyl groups can participate in substitution reactions, where they are replaced by other functional groups using reagents like halogens or organolithium compounds.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
[4,8-bis[5-(2-ethylhexylsulfanyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of advanced materials, including polymers and copolymers with unique electronic properties.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to applications in drug discovery and development.
Medicine: Its potential bioactivity is being explored for therapeutic applications, including as a precursor for designing new pharmaceuticals.
Mécanisme D'action
The mechanism by which [4,8-bis[5-(2-ethylhexylsulfanyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane exerts its effects involves interactions with molecular targets and pathways. The ethylhexylsulfanyl and fluorothiophenyl groups contribute to its electronic properties, influencing its behavior in chemical reactions and interactions with other molecules. The trimethylstannyl groups play a role in facilitating substitution reactions, making the compound a versatile intermediate in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, [4,8-bis[5-(2-ethylhexylsulfanyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane stands out due to its unique combination of functional groups. Similar compounds include:
4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]benzo[1,2-b4,5-b’]dithiophene: Lacks the fluorothiophenyl and trimethylstannyl groups, resulting in different electronic properties.
Poly[4,8-bis[5-(2-ethylhexyl)-4-fluoro-2-thienyl]benzo[1,2-b4,5-b’]dithiophene-2,6-diyl]: A polymeric form with similar functional groups but different structural and electronic characteristics.
These comparisons highlight the uniqueness of [4,8-bis[5-(2-ethylhexylsulfanyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno2,3-f
Propriétés
Formule moléculaire |
C40H56F2S6Sn2 |
|---|---|
Poids moléculaire |
1004.7 g/mol |
Nom IUPAC |
[4,8-bis[5-(2-ethylhexylsulfanyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane |
InChI |
InChI=1S/C34H38F2S6.6CH3.2Sn/c1-5-9-11-21(7-3)19-39-33-25(35)17-27(41-33)29-23-13-15-38-32(23)30(24-14-16-37-31(24)29)28-18-26(36)34(42-28)40-20-22(8-4)12-10-6-2;;;;;;;;/h13-14,17-18,21-22H,5-12,19-20H2,1-4H3;6*1H3;; |
Clé InChI |
CLUBFOILHKORKJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CSC1=C(C=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC(=C(S5)SCC(CC)CCCC)F)[Sn](C)(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















